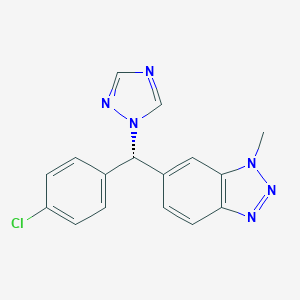

(+)-Vorozole

Descripción

Contextualization within Aromatase Inhibitor Development

The development of aromatase inhibitors has progressed through distinct generations, marked by improvements in potency, selectivity, and pharmacokinetic profiles. wikipedia.orgresearchgate.net This generational advancement has been driven by the need for more effective treatments with reduced side effects compared to earlier endocrine therapies. wikipedia.org

Classification and Generational Advancement of Aromatase Inhibitors

Aromatase inhibitors are broadly classified into two main types based on their chemical structure and mechanism of action: steroidal (Type I) and non-steroidal (Type II). wikipedia.orgresearchgate.netuspharmacist.com Steroidal inhibitors are structural analogs of androstenedione (B190577), the natural substrate of aromatase, and act as irreversible inhibitors, often referred to as "suicide inhibitors." uspharmacist.comwikipedia.orgmims.commims.comnih.gov Non-steroidal inhibitors, conversely, bind reversibly to the heme group of the aromatase enzyme. wikipedia.orguspharmacist.comwikipedia.orgmims.com

The generational classification of AIs highlights the progress in their development:

First Generation: Represented by aminoglutethimide (B1683760), these were the initial compounds found to inhibit aromatase. wikipedia.orgresearchgate.netmdpi.com However, aminoglutethimide lacked specificity, also inhibiting other cytochrome P450 enzymes involved in steroid synthesis, leading to a range of side effects and requiring corticosteroid co-administration. wikipedia.orgfishersci.nooup.comwikipedia.org

Second Generation: Examples include fadrozole (B1662666) and formestane (B1683765). These agents demonstrated improved selectivity compared to aminoglutethimide. wikipedia.orgmdpi.comnih.govwikipedia.org Formestane is a steroidal inhibitor, while fadrozole is a non-steroidal inhibitor. mdpi.comnih.govwikipedia.org

Third Generation: This generation comprises highly potent and selective inhibitors, including both steroidal (exemestane) and non-steroidal (anastrozole and letrozole) compounds. researchgate.netmdpi.comuspharmacist.comwikipedia.orgwikipedia.orgwikipedia.org These agents are now considered standard first-line endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women due to their superior efficacy and more favorable side effect profiles compared to earlier generations. researchgate.netmdpi.comuspharmacist.com

Vorozole's Positioning as a Third-Generation Non-Steroidal Aromatase Inhibitor

Vorozole is classified as a non-steroidal, third-generation aromatase inhibitor. nih.govmedchemexpress.comwikipedia.org Like other non-steroidal AIs such as anastrozole (B1683761) and letrozole (B1683767), vorozole is a triazole-based compound that competitively and reversibly inhibits the aromatase enzyme by binding to its heme group. wikipedia.orgwikipedia.orgmims.comwikipedia.org This mechanism prevents the conversion of androgens to estrogens. wikipedia.orgguidetopharmacology.org Vorozole's development aimed to provide a more potent and selective option compared to earlier inhibitors. Research has shown vorozole to be a highly potent and specific inhibitor of aromatase both in vitro and in vivo. oup.commedchemexpress.comnih.gov At effective doses, it has been shown not to inhibit other cytochrome P450 isozymes, including those involved in adrenal steroid metabolism, distinguishing it from less selective agents like aminoglutethimide. oup.com

Historical Perspective of Vorozole's Development in Endocrine Research

Vorozole (developmental code name R-76713) emerged during the period of research focused on developing more effective and selective aromatase inhibitors. nih.govwikipedia.org Its development was part of the broader effort to improve upon the limitations of earlier generations, particularly the lack of specificity seen with aminoglutethimide. wikipedia.orgoup.com

Early research highlighted vorozole's potent aromatase inhibitory activity. In vitro studies demonstrated that vorozole was significantly more active than aminoglutethimide. nih.gov In vivo studies in rats showed that vorozole potently inhibited ovarian, peripheral, and tumoral aromatase. nih.gov The compound also exhibited a high selectivity margin for aromatase inhibition compared to other P450 and non-P450 dependent reactions. nih.gov

Clinical testing evaluated vorozole for its potential use as an antineoplastic agent, particularly in postmenopausal women with advanced breast cancer. wikipedia.orgnih.govnih.govaacrjournals.org Phase II studies investigated the efficacy and tolerability of vorozole in postmenopausal women with advanced breast cancer that had progressed following tamoxifen (B1202) treatment. nih.govnih.govaacrjournals.org These studies demonstrated that vorozole could significantly suppress serum estradiol (B170435) levels. nih.govaacrjournals.org For example, a randomized, double-blind phase II study using different daily doses of vorozole (1, 2.5, and 5 mg) showed significant suppression of serum estradiol at all doses, with median reductions ranging from 89% to 91%. nih.govaacrjournals.org Estrone (B1671321) and estrone-sulfate levels were also reduced. nih.govaacrjournals.org Importantly, these studies indicated that vorozole had no significant effect on the levels of adrenal gluco- and mineralo-corticoids, supporting its selectivity for aromatase. nih.govnih.govaacrjournals.org Objective responses and disease stabilization were observed in patients treated with vorozole in these trials. nih.govaacrjournals.org

Despite showing promise in early clinical trials as a potent and selective aromatase inhibitor with antitumor activity, vorozole was eventually withdrawn from further clinical testing. wikipedia.org This decision was influenced by comparisons with other emerging third-generation aromatase inhibitors, specifically anastrozole, letrozole, and exemestane (B1683764), which became the focus of further research and clinical development. wikipedia.org While vorozole demonstrated efficacy in reducing estrogen levels and showed antitumor effects, no significant difference was detected in the duration of median survival compared to the progestational agent megestrol (B1676162) acetate (B1210297) in comparative testing, leading to research efforts being concentrated on the other third-generation agents. wikipedia.orgcancernetwork.com Nevertheless, the research conducted on vorozole contributed to the understanding of highly selective aromatase inhibition and the development of this class of drugs.

Research Findings on Vorozole's Endocrine Effects

| Hormone Measured | Vorozole Dose (mg/day) | Median Reduction (%) | p-value | Source |

| Serum Estradiol | 1 | 91 | < 0.001 | nih.govaacrjournals.org |

| Serum Estradiol | 2.5 | 90 | < 0.001 | nih.govaacrjournals.org |

| Serum Estradiol | 5 | 89 | < 0.001 | nih.govaacrjournals.org |

| Serum Estrone | 1, 2.5, 5 | 52-55 | Not stated | nih.govaacrjournals.org |

| Serum Estrone-Sulfate | 1, 2.5, 5 | 64-69 | Not stated | nih.govaacrjournals.org |

| Aldosterone (B195564) | All doses | No significant effect | Not stated | nih.govaacrjournals.org |

| Testosterone | All doses | No significant effect | Not stated | nih.govaacrjournals.org |

| Androstenedione | All doses | No significant effect | Not stated | nih.govaacrjournals.org |

| 17α-hydroxyprogesterone | All doses | No significant effect | Not stated | nih.govaacrjournals.org |

| Thyroid-stimulating hormone | All doses | No significant effect | Not stated | nih.govaacrjournals.org |

| Cortisol | 5 | Small reduction | Not stated | nih.govaacrjournals.org |

Note: The p-value for the trend of estradiol suppression below the detection limit with increasing dose was 0.02. nih.govaacrjournals.org

Objective Response and Disease Stabilization in Phase II Study

| Outcome | Percentage of Patients | Median Duration (months) | Source |

| Objective Response | 33% | 13 | nih.govaacrjournals.org |

| Disease Stabilization | 17% | > 6 | nih.govaacrjournals.org |

Data from a phase II study in postmenopausal patients with advanced breast cancer who had relapsed after tamoxifen treatment. nih.govaacrjournals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMPPFTZALNBFS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)[C@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156230 | |

| Record name | Vorozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129731-10-8 | |

| Record name | (+)-Vorozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129731-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorozole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129731108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2S9YXV2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic and Molecular Mechanism of Aromatase Cyp19a1 Inhibition by Vorozole

Specific Binding Interactions with the Aromatase Enzyme

Vorozole's interaction with the aromatase enzyme involves specific binding to the cytochrome P450 moiety nih.govresearchgate.netresearchgate.net. Molecular docking studies have provided insights into the potential binding modalities of aromatase inhibitors, including vorozole mdpi.com. These studies suggest that key residues within the aromatase active site, including polar (Asp309, Thr310, Ser478, Met374), aromatic (Phe134, Phe221, Trp224), and non-polar (Ala306, Ala307, Val370, Leu372, Leu477) residues, are important for interactions with inhibitors mdpi.com.

Computer modeling studies specifically investigating vorozole's interaction with a portion of the "I-helix" of P450 19 suggest that the chlorine-substituted phenyl ring of vorozole interacts with the gamma-carbonyl group of Glu-302. Thr-310 is suggested to interact with vorozole's triazole ring, while the 1-methyl-benzotriazole moiety is thought to bind near Asp-309. nih.gov.

Characterization of Reversible Aromatase Inhibition

Vorozole is characterized as a reversible inhibitor of cytochrome P450 aromatase nih.govresearchgate.netnih.gov. This means that vorozole binds to the enzyme and inhibits its activity, but the binding is not permanent. When vorozole dissociates from the active site, the enzyme can regain its function wikipedia.org. This reversible binding is a characteristic feature of non-steroidal aromatase inhibitors mdpi.comwikipedia.org.

Role of the Triazole Moiety in Enzyme Active Site Coordination

The triazole ring system is a crucial structural element in non-steroidal aromatase inhibitors like vorozole, anastrozole (B1683761), and letrozole (B1683767) wikipedia.orgbioscientifica.com. The heterocyclic nitrogen atom within the triazole ring is essential for the inhibitor's interaction with the heme iron atom in the cytochrome P450 moiety of the aromatase enzyme mdpi.comwikipedia.org. This coordination with the heme group is a key aspect of how these inhibitors block the enzyme's activity and prevent the hydroxylation reactions necessary for aromatization mdpi.comwikipedia.org. The specific orientation and polarity of the triazole ring within the aromatase binding pocket are thought to contribute to the effectiveness of inhibition mdpi.comresearchgate.net.

Enantiomeric Specificity of Aromatase Inhibition by Vorozole Isomers

Vorozole exists as a racemate, a mixture of two enantiomers. Research has demonstrated that the aromatase inhibition activity is predominantly attributable to one of these enantiomers nih.govnih.govaacrjournals.orguu.nl.

Predominant Activity Attributable to the Dextro-Enantiomer

Studies have shown that almost all of the aromatase-inhibiting activity of vorozole resides in the dextro-enantiomer bioscientifica.comnih.govnih.govaacrjournals.orguu.nl. Vorozole (R83842) is identified as the dextro-enantiomer of the triazole derivative R 76,713 nih.govresearchgate.net. This specific enantiomer is significantly more potent in inhibiting aromatase compared to the racemate or the levo-enantiomer.

Research findings illustrating the potency of vorozole include in vitro studies showing IC50 values of 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells nih.gov. In vivo studies in pregnant mare serum gonadotropin (PMSG)-primed female rats demonstrated a significant reduction in plasma estradiol (B170435) levels with vorozole doses as low as 0.001 mg/kg, with an ED50 value of 0.0034 mg/kg nih.govresearchgate.net. A study in healthy postmenopausal women showed that a single oral dose of vorozole racemate (1-5 mg) resulted in a nearly complete inhibition of in vivo aromatase activity, with inhibition percentages ranging from 93.0% to 94.4% nih.govaacrjournals.org.

Data Table: In Vitro and In Vivo Aromatase Inhibition by Vorozole

| Assay Type | Species/Cell Type | Metric | Value | Citation |

| In vitro Aromatase Inhibition | Human placental aromatase | IC50 | 1.38 nM | nih.gov |

| In vitro Aromatase Inhibition | Cultured rat ovarian granulosa cells | IC50 | 0.44 nM | nih.gov |

| In vivo Plasma Estradiol Reduction | PMSG-primed female rats | ED50 | 0.0034 mg/kg | nih.govresearchgate.net |

| In vivo Aromatase Inhibition (Postmenopausal Women) | Healthy postmenopausal women | % Inhibition | 93.0-94.4% | nih.govaacrjournals.org |

Selectivity Profile Across Cytochrome P450 Isozymes and Steroid Hormone Receptors

A key characteristic of third-generation aromatase inhibitors like vorozole is their high selectivity for the aromatase enzyme compared to other cytochrome P450 isozymes and steroid hormone receptors researchgate.netnih.govnih.govoup.comcancernetwork.com. This selectivity is important to minimize off-target effects and associated toxicities.

Assessment of Non-Inhibition of Other Cytochrome P450-Dependent Reactions

Vorozole has been shown to be selective and does not significantly inhibit other cytochrome P450-dependent reactions at concentrations considerably higher than those required for aromatase inhibition researchgate.netnih.govoup.com. Studies indicate that vorozole does not affect other cytochrome P450 isozymes at concentrations up to at least 500-fold the aromatase inhibiting concentration researchgate.netnih.gov. This includes cytochromes involved in steroid metabolism in the adrenal glands oup.com.

Furthermore, in vitro studies at concentrations up to 10 microM have shown that vorozole does not exhibit agonistic or antagonistic effects on steroid receptors, including estrogen, progestin, androgen, and glucocorticoid receptors researchgate.netnih.govnih.gov. In vivo studies in rats also demonstrated that single oral administration of vorozole at doses up to 10 mg/kg did not affect plasma levels of testicular and adrenal steroids, and the compound had no in vivo estrogen or androgen (ant)agonistic properties nih.govresearchgate.net. This high degree of selectivity for aromatase distinguishes it from earlier generation inhibitors like aminoglutethimide (B1683760), which were less specific and could inhibit other P450 enzymes involved in adrenal steroid synthesis nih.govoup.comcancernetwork.com.

Evaluation of Specificity Regarding Adrenal Steroidogenesis Pathways

Vorozole demonstrates high selectivity for aromatase and does not significantly affect other cytochrome P450-dependent reactions at concentrations considerably higher than those required for aromatase inhibition. nih.gov Studies have shown that vorozole, even at concentrations up to 10 µM, does not inhibit steroid biosynthesis in isolated rat testicular and adrenal cells. nih.gov Furthermore, single oral administration of vorozole at doses up to 10 mg/kg in rats did not affect plasma levels of testicular and adrenal steroids, including aldosterone (B195564) and corticosterone. nih.gov This indicates that vorozole's inhibitory action is largely specific to the estrogen synthesis pathway catalyzed by aromatase, with minimal impact on other adrenal steroidogenesis pathways. nih.govfrontiersin.org

Analysis of Vorozole's Interaction with Estrogen, Progestin, Androgen, Glucocorticoid, and Mineralocorticoid Receptors

In vitro studies have evaluated the interaction of vorozole with various steroid receptors. Vorozole, at concentrations up to 10 µM, does not exhibit agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors. nih.govnih.govresearchgate.net Its IC50 values for inhibiting steroid binding to these receptors are reported to be higher than 10 µM. nih.gov Similarly, vorozole showed IC50 values higher than 10 µM for inhibition of steroid binding to mineralocorticoid receptors. nih.govmedchemexpress.com While vorozole primarily targets aromatase, some studies in rats have explored the relationship between vorozole treatment and estrogen and progesterone (B1679170) receptor content in mammary carcinomas, suggesting that vorozole might influence receptor expression under certain conditions. case.edunih.gov However, direct agonistic or antagonistic activity on these receptors has not been observed in vitro at relevant concentrations. nih.govnih.govresearchgate.net

Structural-Activity Relationship Studies and Molecular Modeling Approaches

Structure-activity relationship (SAR) studies of non-steroidal aromatase inhibitors, including vorozole, highlight the importance of the azole ring for high affinity binding to the aromatase enzyme. wikipedia.orgmdpi.com The azole ring coordinates with the heme moiety in the active site. wikipedia.orgmdpi.com Other parts of the vorozole structure interact with the apoprotein portion of the active site, contributing to the specificity and potency of inhibition. wikipedia.org

Computational Analysis of Vorozole's Interaction with Human Aromatase (P450 19)

Computational analyses and molecular modeling approaches have been employed to understand the interaction between vorozole and human aromatase (CYP19A1). nih.govoup.comnih.govdiva-portal.orgtandfonline.comnih.govmdpi.com Molecular models of human aromatase have been generated based on the crystal structures of other cytochrome P450 enzymes. oup.comtandfonline.comnih.gov Docking studies have been used to predict the binding mode of vorozole within the active site of aromatase. nih.govnih.govmdpi.comnih.govnih.gov These studies suggest that vorozole fits into the active site cavity, with the triazole nitrogen coordinating with the heme iron. wikipedia.orgmdpi.comnih.govmdpi.com Computational studies have also explored the interactions of vorozole with specific amino acid residues within the active site. nih.govtandfonline.comnih.gov

Investigation of Binding Affinities and Conformational Dynamics

Vorozole exhibits high binding affinity for aromatase. In vitro studies using human placental aromatase and cultured rat ovarian granulosa cells have reported IC50 values in the low nanomolar range (1.38 nM and 0.44 nM, respectively). nih.gov Using a radiotracer-binding assay with [11C]-vorozole, a binding affinity (Kd) of 0.4 nM was determined in human granulosa cells, with a maximum binding capacity (Bmax) of 11 fmol/4000 cells. nih.gov Linear Scatchard plots indicate a single type of binding site. nih.gov [11C]-vorozole has been utilized in PET imaging to assess aromatase availability in vivo, demonstrating high and specific binding in aromatase-rich tissues. snmjournals.orgdiva-portal.orgnih.govresearchgate.netnih.govsnmjournals.orgsnmjournals.orgsnmjournals.orgnih.gov While the precise details of conformational dynamics upon vorozole binding are complex and continue to be investigated through molecular dynamics simulations and modeling, the high affinity and competitive nature of vorozole's binding suggest a stable interaction within the enzyme's active site that effectively inhibits substrate access and catalysis. nih.govmdpi.com

Preclinical Pharmacodynamics and Efficacy in Experimental Models

In Vitro Aromatase Inhibition Assays

In vitro studies are crucial for determining the direct inhibitory effect of a compound on the target enzyme. Vorozole has been assessed in various cellular systems to quantify its potency against aromatase.

The inhibitory concentration 50 (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity. In vitro assays using different sources of aromatase have demonstrated vorozole's high potency. For instance, the IC50 against human placental aromatase has been reported as 1.38 nM. nih.govresearchgate.net In cultured rat ovarian granulosa cells, vorozole inhibited aromatase activity with an IC50 value of 1.4 ± 0.5 nM or 1.4 nM. nih.govmedchemexpress.comportico.org Another source indicates an IC50 of 0.44 nM against cultured rat ovarian granulosa cells. nih.govresearchgate.net These values highlight the potent inhibitory effect of vorozole on aromatase in different cellular contexts. Vorozole has also shown high, specific binding in vitro to human granulosa cells. nih.govresearchgate.net

Interactive Data Table Suggestion:

A table could be presented showing Vorozole's IC50 values from different in vitro systems, including:

| Cellular System | IC50 (nM) | Source |

| Human Placental Aromatase | 1.38 | nih.govresearchgate.net |

| Rat Granulosa Cells | 1.4 ± 0.5 | nih.gov |

| Rat Granulosa Cells | 1.4 | medchemexpress.comportico.org |

| Rat Granulosa Cells | 0.44 | nih.govresearchgate.net |

In Vivo Inhibition of Estrogen Biosynthesis in Animal Models

Beyond in vitro potency, it is essential to evaluate the compound's ability to inhibit estrogen production within a living organism. Animal models provide a platform to assess the systemic effects of vorozole.

Vorozole has been shown to produce dose-dependent inhibition of aromatase in vivo, leading to reduced circulating estrogen levels. nih.govresearchgate.net In pregnant mare serum gonadotropin (PMSG)-primed female rats, plasma estradiol (B170435) levels were significantly reduced by vorozole at doses as low as 0.001 mg/kg, with an ED50 value of 0.0034 mg/kg measured 2 hours after single oral administration. nih.gov Studies in intact female rats demonstrated that vorozole reduced serum estradiol to levels comparable to those measured in ovariectomized animals. nih.gov While serum progesterone (B1679170) levels were lowered by vorozole, the reduction was less pronounced than after ovariectomy. nih.gov Conversely, androgen levels, which remained undetectable or decreased after ovariectomy, significantly increased following vorozole treatment in intact female rats, indicating the ovarian origin of these endocrine changes. nih.gov In postmenopausal women, vorozole has been shown to very potently inhibit the peripheral conversion of androstenedione (B190577) to estrone (B1671321), resulting in reduced plasma estradiol levels after chronic administration, while adrenal gluco- and mineralo-corticoid levels remained unchanged. nih.gov Plasma estradiol levels were reduced by approximately 90% in postmenopausal women treated with vorozole. researchgate.net Positron emission tomography (PET) studies using 11C-vorozole in female baboons demonstrated that nicotine (B1678760) administration produced significant, dose-dependent reductions in 11C-vorozole binding in the brain, particularly in the amygdala (-39%) and preoptic area (-29%), suggesting an interaction with brain aromatase in non-human primates. harvard.edusnmjournals.org

Interactive Data Table Suggestion:

A table could summarize the effects of Vorozole on estrogen levels in different animal models:

| Animal Model | Estrogen Measured | Effect of Vorozole Treatment | Source |

| PMSG-primed Female Rats | Plasma Estradiol | Significant reduction at ≥ 0.001 mg/kg (ED50 = 0.0034 mg/kg) | nih.gov |

| Intact Female Rats | Serum Estradiol | Reduced to ovariectomy levels | nih.gov |

| Postmenopausal Women | Plasma Estradiol | Reduced by ~90% after chronic administration | researchgate.netnih.gov |

| Postmenopausal Women | Plasma Estrone | Reduced by 19-29% (with MVP-2213ad, a related compound) | portico.org |

| Female Baboons (Brain) | Aromatase Binding | Nicotine reduced 11C-vorozole binding (dose-dependent) | harvard.edusnmjournals.org |

In addition to systemic effects, vorozole's impact on aromatase activity and estrogen levels within tumor tissue is critical for its anti-tumor efficacy. In ovariectomized nude mice bearing estrogen-producing JEG-3 choriocarcinoma xenografts, 5 days of vorozole treatment dose-dependently reduced uterus weight and completely inhibited tumor aromatase activity, measured ex vivo. nih.gov Studies in postmenopausal breast cancer patients pretreated with vorozole for 7 days prior to mastectomy showed inhibition of intratumoral aromatase activity. nih.gov Tissue estrone and estradiol levels were also decreased by 64% and 80%, respectively. nih.gov

Interactive Data Table Suggestion:

A table could show the impact of Vorozole on intratumoral markers:

| Model System | Marker Measured | Effect of Vorozole Treatment | Source |

| JEG-3 Choriocarcinoma Xenografts in Nude Mice | Intratumoral Aromatase | Completely inhibited | nih.gov |

| Postmenopausal Breast Cancer Patients (Tumor Tissue) | Tissue Estrone Levels | Decreased by 64% | nih.gov |

| Postmenopausal Breast Cancer Patients (Tumor Tissue) | Tissue Estradiol Levels | Decreased by 80% | nih.gov |

Quantification of Systemic Estrogen Level Reduction (e.g., Estradiol, Estrone) in Rodents and Non-Human Primates

Efficacy Studies in Hormone-Dependent Cancer Models

The ultimate goal of preclinical studies is to evaluate the compound's efficacy in inhibiting the growth of hormone-dependent cancers in relevant animal models.

Vorozole has been extensively studied in chemically induced rat mammary carcinoma models, which are considered relevant models for ER+ breast cancer in women. aacrjournals.orgaacrjournals.org In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, vorozole at an oral dose of 2.5 mg/kg twice daily inhibited tumor growth similarly to ovariectomy. nih.gov Twice daily oral administration of 1 and 5 mg/kg of the racemate R 76713 (containing vorozole) for 42 days induced almost complete regression of tumors, inhibited the appearance of new tumors, and reduced the multiplicity of remaining tumors. nih.gov The antitumoral effects observed with the racemate and (+)-vorozole (at 2.5 mg/kg twice daily) were comparable to those seen after ovariectomy, resulting in a 90% or greater reduction in tumor growth at 42 days. nih.gov Vorozole at doses of 0.25, 1.0, and 4.0 mg/kg administered orally once daily for 28 consecutive days also showed significant regression in tumor size in DMBA-induced tumors compared to the control group. nih.gov

In the methylnitrosourea (MNU)-induced rat mammary cancer model, vorozole has demonstrated profound inhibitory effects on tumor development. Vorozole at doses of 5 and 2.5 mg/kg body weight administered daily significantly decreased tumor incidence from 100% to 10% and reduced tumor multiplicity from 5 tumors per animal to 0.1 tumors per animal. nih.gov Lower doses of vorozole (0.08-1.25 mg/kg body weight/day) also showed dose-dependent decreases in cancer incidence and profound dose-dependent decreases in tumor multiplicity. oup.com The highest dose (1.25 mg/kg/day) decreased cancer multiplicity by approximately 90% and incidence from 100% to 44%. nih.gov Even the lowest doses (0.16 and 0.08 mg/kg/day) decreased cancer multiplicity by about 50%. oup.comnih.gov Vorozole treatment also significantly increased tumor latency. oup.com Short-term exposure (5 days) to vorozole in MNU-treated rats with palpable tumors did not significantly decrease tumor volume relative to the initial volume, although treatment for 2 weeks caused significant tumor regression. aacrjournals.org Vorozole at doses of 2.5, 0.32, and 0.08 mg/kg body weight induced complete (100%), 60%, and 20% regression of mammary tumors, respectively. nih.gov This was accompanied by a time and dose-dependent decrease in proliferating cells and an increase in apoptotic and non-apoptotic cell death in the tumors. nih.gov Combining a low dose of vorozole (0.12 mg/kg BW/day) with the AKT inhibitor MK2206 showed a greater reduction in tumor multiplicity (~70%) compared to either agent alone (40-50%) in the MNU prevention model. spandidos-publications.com

Interactive Data Table Suggestion:

A table could illustrate the efficacy of Vorozole in rat mammary cancer models:

| Model System | Vorozole Dose (Route/Frequency) | Treatment Duration | Key Findings | Source |

| DMBA-induced Rat Mammary Carcinoma | 2.5 mg/kg (p.o. b.i.d.) | Not specified | Inhibited tumor growth similarly to ovariectomy | nih.gov |

| DMBA-induced Rat Mammary Carcinoma | 1 and 5 mg/kg (p.o. b.i.d.) | 42 days | Almost complete regression, inhibited new tumors, reduced multiplicity | nih.gov |

| DMBA-induced Rat Mammary Carcinoma | 0.25, 1.0, 4.0 mg/kg (p.o. q.d.) | 28 days | Significant tumor size regression | nih.gov |

| MNU-induced Rat Mammary Carcinoma | 5 and 2.5 mg/kg (daily gavage) | Until 100 days post-MNU | Decreased incidence (100% to 10%), decreased multiplicity (5 to 0.1) | nih.gov |

| MNU-induced Rat Mammary Carcinoma | 0.08-1.25 mg/kg/day (daily gavage) | 120 days | Dose-dependent decrease in incidence and profound decrease in multiplicity | oup.com |

| MNU-induced Rat Mammary Carcinoma | 1.25 mg/kg/day | Not specified | ~90% decrease in multiplicity, 100% to 44% decrease in incidence | nih.gov |

| MNU-induced Rat Mammary Carcinoma | 0.08 and 0.16 mg/kg/day | Not specified | ~50% decrease in multiplicity | oup.comnih.gov |

| MNU-induced Rat Mammary Carcinoma | 2.5, 0.32, 0.08 mg/kg | Not specified | Induced 100%, 60%, and 20% tumor regression, respectively | nih.gov |

| MNU-induced Rat Mammary Carcinoma | 0.12 mg/kg BW/day (combined with MK2206) | Prevention study | Reduced tumor multiplicity ~70% (combination), 40-50% (alone) | spandidos-publications.com |

Mammary Carcinogenesis Models (e.g., DMBA-induced, MNU-induced Rat Mammary Carcinoma)

Inhibition of Tumor Progression and Multiplicity

As detailed above, vorozole has been shown to inhibit tumor progression and multiplicity in several preclinical models, including the DMBA-induced and MNU-induced rat mammary carcinoma models. nih.govbioscientifica.comnih.govoup.comoup.com The inhibition of tumor growth and multiplicity is dose-dependent in the MNU-induced model. oup.com

Evaluation of Chemopreventive Effects

The chemopreventive activity of vorozole has been evaluated in the MNU-induced rat mammary carcinogenesis model. oup.comoup.com Vorozole demonstrated profound chemopreventive effects, significantly decreasing tumor incidence and multiplicity. oup.comoup.com For instance, vorozole at doses of 5 and 2.5 mg/kg body weight administered daily decreased tumor incidence from 100% to 10% and tumor multiplicity from 5 tumors per animal to 0.1 tumors per animal. oup.com Even relatively low doses of vorozole significantly increased tumor latency. oup.com

Ovariectomized Nude Mouse Models Bearing Estrogen-Producing Tumors (e.g., JEG-3 Choriocarcinoma)

Ovariectomized nude mouse models bearing estrogen-producing tumors like JEG-3 choriocarcinoma have been utilized to assess the in vivo aromatase inhibitory activity of vorozole. nih.gov In these models, the presence of a JEG-3 tumor increases uterus weight due to the conversion of androgens to estrogens by tumor aromatase. nih.gov Oral administration of vorozole dose-dependently reduced uterus weight and inhibited tumor aromatase activity in these mice. nih.govnih.gov Five days of oral treatment with 5 mg/kg vorozole reduced uterus weight and inhibited tumor aromatase by 93.9% compared to untreated mice. nih.gov A dose of 0.5 mg/kg inhibited tumor aromatase by 74.7% and reduced uterus weight, while a dose of 0.05 mg/kg resulted in aromatase activity and uterus weight similar to the control group. nih.gov

Modulation of Cellular Proliferation and Apoptosis in Preclinical Cancer Models

Vorozole has been shown to modulate cellular proliferation and apoptosis in preclinical cancer models, contributing to its anti-tumor effects. In the MNU-induced mammary cancer model, vorozole treatment led to a dose-dependent decrease in proliferating cells and an increase in apoptotic and non-apoptotic cell death in mammary tumors. nih.gov Short-term treatment with vorozole in this model significantly reduced proliferation and increased apoptosis in mammary cancers. oup.comnih.gov The effects on cell proliferation and apoptosis showed time and dose-dependent alterations. nih.gov An early phase (2-4 days of treatment) was characterized by a sharp increase in apoptotic cells and a decrease in proliferating cells, followed by a later phase (10 days) with tumor parenchyma disintegration, increased non-apoptotic dead cells, and decreased apoptotic cells. nih.gov These findings suggest that modulation of proliferation and apoptosis are key mechanisms by which vorozole exerts its anti-tumor effects. nih.gov

Preclinical Investigations in Reproductive Biology Models

While vorozole is primarily studied for its anti-cancer properties, its mechanism as an aromatase inhibitor suggests potential applications in reproductive biology, particularly in conditions related to estrogen levels.

Synthesis and Radiochemical Applications of Vorozole

Organic Synthetic Routes for Vorozole and its Analogues

The organic synthesis of vorozole (specifically the (S)-isomer) and its analogues involves the formation of its key structural components: a benzotriazole (B28993) moiety, a chlorophenyl group, and a triazole ring connected by a chiral methine carbon. wikipedia.orgnih.govnih.gov

Development of Precursor Synthesis and Stereoselective Approaches

The synthesis of vorozole typically utilizes a precursor molecule, (S)-norvorozole, which lacks the methyl group on the benzotriazole ring. nih.govsnmjournals.org The development of synthetic routes for these precursors often involves the construction of the benzotriazole and triazole rings and the introduction of the chiral center with the correct stereochemistry. While detailed stereoselective approaches for the initial synthesis of the norvorozole precursor are not extensively described in the provided texts, the (S)-configuration of vorozole is crucial for its biological activity. wikipedia.orgnih.gov Some synthetic strategies for related triazole derivatives and intermediates have been reported, involving reactions like intramolecular cyclization and nucleophilic additions. frontiersin.orgfarmaciajournal.com

Alkylation Reactions and Regioselectivity in Vorozole Synthesis

A key step in the synthesis of vorozole is the alkylation of the norvorozole precursor, specifically the N-methylation of the benzotriazole ring. This reaction, particularly in the context of radiosynthesis with [¹¹C]methyl iodide, presents challenges related to regioselectivity. The benzotriazole moiety has multiple nitrogen atoms that can potentially be methylated, leading to the formation of different isomers. nih.govnih.gov Early synthetic procedures for vorozole and its radiolabeled form reported the formation of primarily two isomers, with the desired N-1 methylated vorozole being the major product. nih.govnih.gov However, later investigations revealed that alkylation of norvorozole with methyl iodide (both [¹²C] and [¹¹C]) actually produces a mixture of three regioisomers. nih.govnih.govresearchgate.net This indicates that the alkylation reaction is not completely regioselective towards the desired N-1 position.

Radiosynthesis of Carbon-11 (B1219553) Labeled Vorozole ([¹¹C]-Vorozole) for Positron Emission Tomography (PET)

[¹¹C]-Vorozole is synthesized for use as a radiotracer in PET imaging to study the distribution and activity of aromatase enzyme in vivo. nih.govsnmjournals.orgnih.govsnmjournals.org Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, necessitating rapid and efficient radiosynthesis. nih.gov

Methodologies for [¹¹C]Methyl Iodide Alkylation

The radiosynthesis of [¹¹C]-Vorozole is typically achieved through the N-alkylation of (S)-norvorozole with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govnih.govsnmjournals.orgnih.gov This reaction is a crucial step in introducing the carbon-11 isotope into the vorozole molecule. The [¹¹C]methyl iodide is usually produced separately and then reacted with the norvorozole precursor in the presence of a base. nih.govnih.govresearchgate.net Different reaction conditions and bases can influence the yield and regioselectivity of the methylation. The reaction is designed to be rapid to accommodate the short half-life of carbon-11. nih.gov

Challenges and Optimization in Radiochemical Purity and Isomeric Separation

A significant challenge in the radiosynthesis of [¹¹C]-Vorozole is achieving high radiochemical purity and effectively separating the desired N-1 isomer from other labeled regioisomers. nih.govnih.govresearchgate.net Early radiosynthesis methods did not fully resolve all isomers, leading to preparations that contained impurities. nih.govnih.gov The presence of these isomeric contaminants can affect the accuracy of PET imaging studies as they may exhibit different binding characteristics or pharmacokinetics. nih.govnih.govresearchgate.net

Optimization efforts have focused on developing chromatographic methods capable of achieving baseline separation of all the labeled isomers. nih.govnih.govresearchgate.net High-performance liquid chromatography (HPLC) is commonly used for this purpose. nih.govnih.govresearchgate.net

Identification and Isolation of Contaminating N-Methyl Isomers

Detailed investigations using techniques such as ¹³C-NMR and 2D-NOESY spectroscopy have been crucial in identifying and assigning the structures of the different N-methylated isomers formed during the alkylation of norvorozole. nih.govnih.govresearchgate.net These studies revealed that, in addition to the desired N-1 isomer ([¹¹C]-Vorozole), two other regioisomers are produced: the N-2 isomer and the N-3 isomer. nih.govnih.govresearchgate.net Contrary to earlier reports, the N-3 isomer was identified as a significant contaminant that co-eluted with [¹¹C]-Vorozole under previously used HPLC conditions. nih.govnih.govresearchgate.netbnl.gov

The development of improved HPLC methods, particularly using pentafluorophenylpropyl (PFPP) bonded silica (B1680970) columns, has enabled the baseline separation of all three labeled isomers. nih.govnih.govresearchgate.netresearchgate.net This allows for the isolation of pure [¹¹C]-Vorozole, which is essential for accurate and reliable PET imaging of aromatase. nih.govnih.govresearchgate.net The radiochemical yields of the three regioisomers have been reported to be approximately in a 1:1:1 ratio in some cases, highlighting the importance of effective separation. nih.govresearchgate.net

Radiochemical Yields of [¹¹C]-Vorozole Regioisomers

| Isomer | Approximate Ratio |

| [¹¹C]-Vorozole (N-1 isomer) | 1 |

| [¹¹C]-N-2 Isomer | 1 |

| [¹¹C]-N-3 Isomer | 1 |

Note: Ratios can vary depending on specific reaction conditions. nih.govresearchgate.net

The radiochemical purity of isolated [¹¹C]-Vorozole is typically reported to be greater than 97-99%. nih.govsnmjournals.orgsnmjournals.orgnih.gov Specific activity values for [¹¹C]-Vorozole have been reported in the range of 10-19 Ci/µmol (0.3-0.7 GBq/µmol) or 32–49 GBq/µmol, depending on the synthesis and measurement methods. nih.govsnmjournals.orgsnmjournals.org The total radiosynthesis time for [¹¹C]-Vorozole, including purification, is typically around 40-65 minutes from the end of cyclotron bombardment. nih.govnih.gov

Radiosynthesis Parameters of [¹¹C]-Vorozole

| Parameter | Value Range |

| Radiochemical Yield | 53-56% (based on [¹¹C]CH₃I) nih.gov |

| Radiochemical Purity | >97-99.5% nih.govsnmjournals.orgsnmjournals.orgnih.gov |

| Specific Activity | 10-143 GBq/µmol nih.gov, 32-49 GBq/µmol snmjournals.orgsnmjournals.org, 0.3-0.7 GBq/µmol nih.gov |

| Total Radiosynthesis Time | 40-65 minutes nih.govnih.gov |

Application of [11C]-Vorozole as an Aromatase Radiotracer in Preclinical and Research Imaging

[11C]-Vorozole has been extensively utilized in preclinical and research settings to visualize and quantify aromatase expression in vivo using PET imaging. nih.govsnmjournals.orgsnmjournals.orgnih.govsnmjournals.orgmdpi.comnih.gov Its application provides a noninvasive method to study aromatase distribution under various physiological and pathological conditions. nih.govsnmjournals.org

In Vivo Mapping of Aromatase Distribution in Animal Models (e.g., Rats, Rhesus Monkeys, Baboons)

Studies in various animal models, including rats, rhesus monkeys, and baboons, have demonstrated the utility of [11C]-Vorozole PET for mapping aromatase distribution. nih.govsnmjournals.orgsnmjournals.orgnih.govsnmjournals.orgnih.govsnmjournals.orgnih.govresearchgate.netresearchgate.netscholaris.ca These studies have revealed widespread but heterogeneous aromatase availability across different organs and brain regions. nih.gov

In the brain, high specific binding of [11C]-Vorozole has been observed in aromatase-rich areas such as the amygdala and preoptic area in rats, rhesus monkeys, and baboons. snmjournals.orgnih.govresearchgate.netnih.govresearchgate.net For instance, a brain PET study in female rhesus macaques showed the highest levels of [11C]-Vorozole in the amygdala, and this uptake was blocked by excess unlabeled vorozole, indicating specific binding to aromatase. nih.gov Measureable uptake was also observed throughout the brain, although the signal in the preoptic area was not consistently high across all animals. nih.gov Studies in baboons confirmed high accumulation in the amygdala and preoptic area, which could be blocked by pretreatment with vorozole or letrozole (B1683767). researchgate.netnih.gov

Beyond the brain, biodistribution studies in rhesus monkeys have shown high uptake in the liver, although this uptake was not significantly altered by pretreatment with vorozole, suggesting a degree of non-specific uptake in this organ. nih.govnih.gov Early uptake was also noted in the lungs and kidneys, which decreased over time. nih.gov Studies in rats have also shown high accumulation of [11C]-Vorozole in the stomach and adrenal glands, with displacement studies and autoradiography indicating aromatase expression in the stomach but potentially non-specific binding in the adrenal glands. snmjournals.org

Quantitative Measurement of Aromatase Expression in Specific Tissues and Organs (e.g., Brain, Breast, Lungs, Bone) for Research Purposes

[11C]-Vorozole PET has been used for the quantitative measurement of aromatase expression in various tissues and organs in research studies, including in healthy human subjects. nih.govsnmjournals.orgnih.govsnmjournals.orgresearchgate.net These studies aim to establish baseline levels of aromatase distribution and understand its regulation. nih.gov

In healthy men and women, [11C]-Vorozole PET has provided insights into aromatase availability in organs such as the brain, breast, lungs, and bone. nih.govsnmjournals.orgnih.govsnmjournals.orgresearchgate.net Baseline levels of [11C]-Vorozole uptake in breasts, lungs, and bones have been reported as low. snmjournals.orgnih.govsnmjournals.orgresearchgate.net

Quantitative data, often expressed as Standardized Uptake Values (SUVs), have been obtained for various organs. nih.govsnmjournals.org Liver uptake is generally the highest but shows limited blockability by unlabeled inhibitor, suggesting a significant non-specific component. nih.govsnmjournals.org Brain uptake is notable and shows blockable binding consistent with specific aromatase binding. nih.govsnmjournals.org Ovarian uptake in women has been observed to be high, comparable to brain levels, and significantly higher during the midcycle phase compared to the late luteal phase, indicating hormonal regulation of ovarian aromatase. snmjournals.orgnih.govsnmjournals.org

The following table summarizes representative standardized uptake values (SUVs) in various organs from a study in healthy men and women:

| Organ (Healthy Subjects) | Mean SUV (± SEM) | Notes |

| Liver | High | Limited blockability, likely non-specific component nih.govsnmjournals.org |

| Brain | Variable | Blockable, specific binding nih.govsnmjournals.org |

| Ovaries (Midcycle) | 3.08 ± 0.7 | Higher than other peripheral organs snmjournals.orgnih.govsnmjournals.org |

| Kidneys | 1.5 ± 0.13 | |

| Lungs | 0.48 ± 0.05 | Low baseline uptake snmjournals.orgnih.govsnmjournals.orgresearchgate.net |

| Breasts | Low | Low baseline uptake snmjournals.orgnih.govsnmjournals.orgresearchgate.net |

| Bone | Low | Low baseline uptake snmjournals.orgnih.govsnmjournals.orgresearchgate.net |

Note: This table presents representative data points from research findings and is intended for illustrative purposes of quantitative measurement.

Noninvasive Detection and Characterization of Aromatase Overexpression in Preclinical Tumor Models

[11C]-Vorozole PET has shown promise for the noninvasive detection and characterization of aromatase overexpression in preclinical tumor models, particularly in the context of breast cancer research. nih.govsnmjournals.orgmdpi.comresearchgate.netresearchgate.netnih.gov Aromatase overexpression in breast tumors is a significant factor in estrogen-receptor-positive breast cancer. nih.govnih.gov

Studies in postmenopausal women with newly diagnosed breast cancer have utilized [11C]-Vorozole PET to assess intratumoral aromatase expression in vivo. nih.govsnmjournals.orgresearchgate.netnih.gov In a study involving ten such patients, [11C]-Vorozole PET scans demonstrated increased focal uptake corresponding to the mammographic location of the primary tumor in a significant proportion of cases (7 out of 10 patients, or 70%). nih.govsnmjournals.orgnih.gov This increased uptake in tumors was significantly higher than in healthy breast tissue. nih.gov

Furthermore, the level of [11C]-Vorozole uptake in these tumors showed a correlation with immunohistochemical staining intensity for aromatase in biopsy specimens from the same lesions. nih.govresearchgate.netnih.gov This finding supports the use of [11C]-Vorozole PET as a noninvasive method to assess the level of aromatase expression in individual breast tumors. nih.govresearchgate.netnih.gov Pretreatment with an aromatase inhibitor like letrozole reduced tracer uptake in most subjects, further confirming the specificity of the binding to aromatase. nih.govresearchgate.netnih.gov These results suggest that [11C]-Vorozole PET is a valuable tool for identifying aromatase-overexpressing tumors and could potentially be used to quantitatively measure aromatase availability in primary and metastatic lesions for research purposes. nih.govresearchgate.netnih.gov

Comparative Preclinical Pharmacology and Mechanistic Distinctions

Comparative Analysis of Aromatase Inhibitory Potency and Selectivity with Other Non-Steroidal Aromatase Inhibitors (e.g., Anastrozole (B1683761), Letrozole (B1683767), Fadrozole) in Preclinical Systems

Preclinical studies have evaluated the potency and selectivity of vorozole against aromatase, often in comparison to other non-steroidal inhibitors like anastrozole, letrozole, and fadrozole (B1662666). In vitro, vorozole has demonstrated potent inhibition of human placental aromatase and aromatase in cultured rat ovarian granulosa cells nih.gov. Its inhibitory concentration 50% (IC50) values were reported as 1.38 nM and 0.44 nM, respectively nih.gov.

Compared to first-generation aminoglutethimide (B1683760), vorozole has been shown to be over a thousandfold more active in vitro nih.gov. While fadrozole, a second-generation inhibitor, was considered more potent and selective than aminoglutethimide, the third-generation triazole drugs, anastrozole and letrozole, generally produce a much greater suppression of estrogens in clinical studies, often to the limits of detection aacrjournals.org. Vorozole is also described as a highly potent and selective third-generation nonsteroidal aromatase inhibitor, with efficacy noted as similar to anastrozole and letrozole, and higher than aminoglutethimide innovareacademics.ininnovareacademics.in.

Preclinical data suggest some differences in the degree of estrogen suppression and selectivity among the third-generation inhibitors, although the clinical relevance of these differences is not always clear aacrjournals.org. Vorozole has shown an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other P450- and non-P450-dependent reactions, a selectivity confirmed in rat in vivo studies nih.gov. This high selectivity is a key characteristic distinguishing it from earlier generations of inhibitors nih.govnih.govaacrjournals.org.

Differentiation from Steroidal Aromatase Inhibitors (e.g., Exemestane (B1683764), Formestane) Based on Inhibitory Mechanism in Preclinical Models

A key distinction in the preclinical pharmacology of aromatase inhibitors lies in their inhibitory mechanism, dividing them into steroidal and non-steroidal classes. Vorozole, as a non-steroidal inhibitor, binds non-covalently and reversibly to the heme moiety of the aromatase enzyme, competing with the substrate for the binding site karger.comtandfonline.comnih.gov. This reversible competitive inhibition is characteristic of type II aromatase inhibitors, which include vorozole, anastrozole, and letrozole tandfonline.comnih.govmedscape.org.

In contrast, steroidal aromatase inhibitors like exemestane and formestane (B1683765) are mechanism-based inactivators, also known as "suicide inhibitors" tandfonline.com. They are structurally similar to the natural substrate androstenedione (B190577) and bind irreversibly to the enzyme through a covalent bond formed during the catalytic process karger.comtandfonline.com. This irreversible binding leads to the inactivation of the aromatase enzyme karger.comtandfonline.com. Preclinical studies evaluating the effects of these different mechanisms have contributed to understanding their pharmacological profiles.

Contrasting Preclinical Specificity and Off-Target Effects with First-Generation Aromatase Inhibitors (e.g., Aminoglutethimide)

Vorozole demonstrates significantly higher specificity and fewer off-target effects in preclinical models compared to the first-generation aromatase inhibitor, aminoglutethimide. Aminoglutethimide is known for its lack of selectivity, inhibiting not only aromatase but also other cytochrome P450-mediated steroid hydroxylations, including those involved in the synthesis of corticosteroids like cortisol and aldosterone (B195564) aacrjournals.orginnovareacademics.inportico.orginnovareacademics.in. This non-selectivity necessitated concomitant corticosteroid replacement therapy in clinical use aacrjournals.orginnovareacademics.inportico.orginnovareacademics.in.

In contrast, preclinical studies with vorozole have highlighted its high selectivity for aromatase nih.govnih.gov. In vitro, vorozole did not significantly affect other cytochrome P450-dependent reactions at concentrations up to at least 500-fold the aromatase inhibiting concentration nih.gov. In vivo studies in rats also confirmed this high selectivity nih.gov. Chronic administration of vorozole in postmenopausal women reduced plasma estradiol (B170435) levels while the levels of adrenal gluco- and mineralo-corticoids remained unchanged nih.gov. This improved specificity and lack of significant impact on adrenal steroidogenesis represent a major advantage of vorozole and other newer generation inhibitors over aminoglutethimide in preclinical assessments nih.govaacrjournals.orginnovareacademics.in.

Comparative Efficacy and Molecular Mechanisms in Preclinical Models Against Alternative Endocrine Interventions (e.g., Ovariectomy, Selective Estrogen Receptor Modulators like Tamoxifen)

Preclinical models, such as the DMBA-induced mammary carcinoma model in rats, have been used to compare the efficacy and molecular mechanisms of vorozole against alternative endocrine interventions like ovariectomy and selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202).

In the DMBA-induced rat mammary carcinoma model, vorozole has been shown to dose-dependently inhibit tumor growth and reduce tumor multiplicity, with an effective dose producing similar results to ovariectomy nih.govnih.gov. This suggests that vorozole's potent aromatase inhibition can achieve a level of estrogen deprivation comparable to surgical removal of the ovaries in this model nih.govnih.gov.

Comparisons with tamoxifen in preclinical settings have yielded varied results. In the DMBA-induced rat model, tamoxifen also reduced tumor growth, but generally to a lesser extent than ovariectomy or vorozole alone nih.gov. Concomitant administration of tamoxifen with vorozole in this model tended to be less effective than vorozole alone, possibly due to the estrogen-agonistic effects of tamoxifen in rats nih.gov. Sequential treatment studies showed that tumors regressing under vorozole therapy could relapse when subsequently treated with tamoxifen, whereas vorozole could further reduce tumor volumes in rats previously treated with tamoxifen nih.gov. Monotherapy with tamoxifen and sequential tamoxifen-vorozole schedules were often less effective than vorozole monotherapy in inhibiting tumor growth and multiplicity in this preclinical model nih.gov.

Studies have also investigated the molecular mechanisms underlying the effects of vorozole and tamoxifen. For instance, a study comparing vorozole and tamoxifen in postmenopausal patients with primary breast cancer observed a significant fall in the proliferation marker Ki67 with both agents, but no significant differences between the groups in the growth index at specific time points case.edu. Differences in apoptotic effects were also noted, potentially linked to their differing effects on factors like IGF1 levels case.edu. Preclinical data also suggest that while third-generation aromatase inhibitors like anastrozole and letrozole have shown improved efficacy compared to tamoxifen in some clinical settings, preclinical studies help elucidate the distinct mechanisms contributing to these outcomes innovareacademics.ininnovareacademics.innih.govnih.gov.

Data Table: Comparative Preclinical Potency and Selectivity

| Compound | Class | Generation | Mechanism of Inhibition | In vitro Aromatase IC50 (Human Placental) | In vitro Selectivity Margin (vs. other P450) | Effect on Adrenal Steroidogenesis (Preclinical/Clinical) |

| Vorozole | Non-Steroidal | Third | Reversible, Competitive | 1.38 nM nih.gov | ~10,000-fold nih.gov | Minimal/None reported at therapeutic doses nih.govnih.govaacrjournals.org |

| Anastrozole | Non-Steroidal | Third | Reversible, Competitive | Not specified in snippets | High aacrjournals.orginnovareacademics.in | Minimal/None reported aacrjournals.orginnovareacademics.in |

| Letrozole | Non-Steroidal | Third | Reversible, Competitive | Not specified in snippets | High aacrjournals.orginnovareacademics.in | Minimal/Some reduction in cortisol/aldosterone reported in one study aacrjournals.org |

| Fadrozole | Non-Steroidal | Second | Reversible, Competitive | Not specified in snippets | More selective than Aminoglutethimide, but still lacked full selectivity aacrjournals.org | Effects on 11-deoxycorticosterone and aldosterone noted in animals aacrjournals.org |

| Aminoglutethimide | Non-Steroidal | First | Non-selective | Over a thousandfold less active than Vorozole nih.gov | Low researchgate.net | Inhibits corticosteroid synthesis, requires replacement aacrjournals.orginnovareacademics.inportico.orginnovareacademics.in |

| Exemestane | Steroidal | Third | Irreversible, Mechanism-Based | Not specified in snippets | Selective for aromatase aacrjournals.org | Minimal/None reported aacrjournals.org |

| Formestane | Steroidal | Second | Irreversible, Mechanism-Based | Not specified in snippets | Less selective than newer generation nih.gov | Not specified in snippets |

Note: Data compiled from provided search snippets. Specific IC50 values for all compounds were not consistently available across the results.

Data Table: Comparative Preclinical Efficacy (DMBA-induced Rat Mammary Carcinoma Model)

| Intervention | Effect on Tumor Growth | Effect on Tumor Multiplicity | Comparison to Ovariectomy | Comparison to Tamoxifen |

| Vorozole | Dose-dependent inhibition nih.gov | Dose-dependent reduction nih.gov | Similar to ovariectomy at effective dose nih.govnih.gov | Generally more effective as monotherapy nih.gov |

| Ovariectomy | Significant reduction nih.gov | Significant reduction nih.gov | Baseline for comparison nih.gov | More effective than Tamoxifen monotherapy nih.gov |

| Tamoxifen | Reduced growth (less than Ovariectomy/Vorozole) nih.gov | Reduced multiplicity (less than Ovariectomy/Vorozole) nih.gov | Less effective nih.gov | Less effective than Vorozole monotherapy nih.gov |

Note: Data compiled from provided search snippets focusing on the DMBA-induced rat mammary carcinoma model.

Advanced Research Avenues and Methodological Considerations

Gene Expression Profiling in Preclinical Models Under Vorozole Exposure

Gene expression profiling in preclinical models, such as the methylnitrosourea (MNU)-induced ER+ mammary cancer model in rats, has provided valuable insights into the molecular effects of vorozole. Studies have compared gene modulation by vorozole in these animal models with data from clinical trials using other aromatase inhibitors like anastrozole (B1683761) and letrozole (B1683767), revealing concordant changes in gene expression patterns across species. aacrjournals.orgnih.govnih.govresearchgate.net

Analysis of Estrogen-Responsive Gene Modulation in Cancer Models

Treatment with vorozole in ER+ rat mammary cancers has been shown to decrease the expression of known estrogen-responsive genes. These include genes such as TFF1, TFF3, and the progesterone (B1679170) receptor. nih.govnih.gov This downregulation reflects the effectiveness of vorozole in reducing estrogen levels and subsequently diminishing estrogen-driven gene transcription in these cancer models. pharmgkb.org

Impact on Cell Cycle-Related Pathways and Cell Motility Genes

Vorozole treatment significantly impacts genes associated with cell cycle regulation and cell motility. Gene expression analysis in rat mammary tumors treated with vorozole revealed that downregulated genes were highly enriched in cell cycle-related pathways. aacrjournals.orgnih.gov Specifically, genes related to chromosome condensation in prometaphase, part of the anaphase-prometaphase complex (APC) pathway, were downregulated. These included genes such as Aurora-A kinase, BUBR1B, TOP2, Cyclin A, Cyclin B CDC2, and TPX-2, consistent with the strong antiproliferative effects of aromatase inhibitors. nih.govnih.govresearchgate.net Comparisons with cell culture studies where estrogen was withdrawn from MCF-7 cells also indicated decreased expression of E2F1-modulated genes as a major altered pathway. nih.govnih.govresearchgate.net

Conversely, genes that were upregulated following vorozole treatment were enriched in pathways related to cell motility and response to drugs. aacrjournals.orgnih.gov

The following table summarizes the impact of vorozole on gene expression in rat mammary cancer models:

| Gene Category / Pathway | Effect of Vorozole Exposure | Examples of Genes Involved (where specified) |

| Estrogen-Responsive Genes | Downregulated | TFF1, TFF3, Progesterone receptor |

| Cell Cycle-Related Pathways (e.g., APC) | Downregulated | Aurora-A kinase, BUBR1B, TOP2, Cyclin A, Cyclin B CDC2, TPX-2, E2F1-modulated genes |

| Cell Motility and Response to Drug | Upregulated | Specific genes not detailed in provided snippets |

Development and Application of In Vitro Ovarian Follicle Culture Models for Steroidogenesis Disruption Studies

In vitro ovarian follicle culture models have been developed and applied to study the disruption of steroidogenesis by various compounds, including vorozole. nih.govmdpi.com These models provide a biologically relevant bioassay for testing endocrine disruptors. nih.gov Using a mouse follicle culture model, vorozole, along with other compounds like aminoglutethimide (B1683760) and ketoconazole, was tested as a model chemical for steroidogenesis disruption. nih.gov This approach allows for the measurement of steroidogenic enzyme function in combination with assessments of oocyte growth and meiotic maturation. nih.gov Such in vitro models can confirm findings from in vivo animal studies and more complex in vitro tests, while also reducing the need for animal use by enabling the synchronous culture of large numbers of early preantral ovarian mouse follicles. nih.gov

Optimization of Preclinical Dosing Strategies to Enhance Efficacy and Mitigate Potential Toxicities in Animal Chemoprevention Models

Optimization of preclinical dosing strategies is crucial for enhancing the efficacy of chemopreventive agents like vorozole and mitigating potential toxicities in animal models. invivochem.cnnih.gov Studies in the MNU-induced rat mammary cancer model have examined the effects of different vorozole dosing regimens on the development of ER+ tumors. oup.comresearchgate.net While continuous high-dose regimens have been commonly used, research explores alternative strategies to reduce toxicity while retaining efficacy. nih.gov For example, studies have investigated the effects of daily versus weekly dosing, or the use of lower doses, sometimes in combination with other agents. nih.govresearchgate.net Preclinical studies with vorozole in this model have demonstrated high chemopreventive efficacy, although this was associated with increased body weights in hormonally intact rats, an effect observed only in the presence of functional ovaries. oup.com Importantly, studies in post-menopausal women treated with vorozole did not observe increased androgen levels. oup.com Different doses of vorozole have shown varying degrees of efficacy in decreasing cancer incidence and multiplicity, as well as increasing tumor latency in rat models. oup.com

The following table illustrates the impact of different vorozole doses on mammary cancer development in a rat model:

| Vorozole Dose (mg/kg body wt/day) | Final Cancer Incidence (%) | Mean Cancer Multiplicity |

| 0.00 | 100 | 4.5 |

| 1.25 | ~50 | 0.6 |

| 0.63 | ~50 | 0.7 |

| 0.31 | ~50 | 1.3 |

| 0.16 | Not greatly decreased | 2.4 |

| 0.08 | Not greatly decreased | 2.0 |

Note: Data extracted from search result oup.com. Incidence for lower doses was described as "not greatly decrease final cancer incidence" rather than a specific percentage. Tumor latency was also reported to be increased even at lower doses oup.com.

Future Directions in the Design and Investigation of Vorozole Analogues for Enhanced Aromatase Targeting

Future directions in the field include the design and investigation of vorozole analogues aimed at enhancing aromatase targeting. The development of new, more potent, and selective aromatase inhibitors is an ongoing area of research to potentially overcome resistance and reduce side effects associated with existing drugs. mdpi.comacs.org The availability of the crystal structure of human aromatase has facilitated structure-based drug design efforts. mdpi.com While vorozole itself was a significant development as a third-generation aromatase inhibitor, research continues to explore modifications to its structure or the design of novel compounds with similar triazole or imidazole (B134444) scaffolds that can effectively interact with the aromatase active site. mdpi.comacs.orgfrontiersin.org Studies involving the synthesis and evaluation of novel azole derivatives demonstrate the potential for identifying compounds with potent aromatase inhibitory effects, sometimes comparable to or exceeding that of reference drugs like letrozole. mdpi.comacs.orgfrontiersin.org The investigation of radiolabeled vorozole analogues, such as 11C-vorozole and 18F-labeled analogues, for PET imaging highlights efforts to better characterize aromatase distribution and activity in vivo, which can inform the design and evaluation of new inhibitors. researchgate.netsnmjournals.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the specificity of [N-methyl-¹¹C]vorozole as a radiotracer in PET imaging?

- Answer : To validate specificity, researchers should combine in vivo PET imaging with ex vivo blocking studies using unlabeled vorozole or letrozole. For example, baseline scans in model organisms (e.g., baboons) should be followed by scans after pretreatment with aromatase inhibitors. Specificity is confirmed if radiotracer uptake in aromatase-rich regions (e.g., amygdala, preoptic area) is reduced post-blocking. Additionally, HPLC analysis of plasma metabolites ensures the radiotracer’s stability .

Q. How does vorozole’s mechanism of action differ from steroidal aromatase inhibitors in preclinical models?

- Answer : Vorozole, a non-steroidal competitive inhibitor, binds reversibly to aromatase’s heme group, preventing androgen-to-estrogen conversion. Unlike steroidal inhibitors (e.g., exemestane), vorozole does not irreversibly inactivate the enzyme. This distinction requires kinetic modeling in PET studies to assess binding reversibility and off-target effects. Comparative studies should measure dissociation constants (Kd) and inhibition kinetics using enzyme activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in PET data caused by isomer contamination in [N-methyl-¹¹C]vorozole synthesis?

- Answer : Initial synthesis methods produced three regioisomers (N-1, N-2, and N-3) due to alkylation at benzotriazole positions. Contamination arises when HPLC fails to separate isomers (e.g., co-elution of N-1 and N-2). To resolve this:

- Use pentafluorophenylpropyl-bonded silica HPLC columns with optimized gradient elution (e.g., 0.1% formic acid in acetonitrile/water) for baseline separation .

- Validate purity via <sup>13</sup>C-NMR (methyl peaks at 34.61 ppm for vorozole vs. 34.66/43.64 ppm for isomers) and 2D-NOESY spectra .

- Re-evaluate historical PET datasets to exclude studies with unresolved isomer mixtures .

Q. What statistical models are appropriate for analyzing missing data in longitudinal vorozole clinical trials?

- Answer : For missing data due to nonrandom dropout (e.g., adverse events), use:

- Selection models : Incorporate logistic regression to model dropout probability conditional on unobserved outcomes (MNAR assumption) .

- Pattern-mixture models : Stratify analyses by missingness patterns (e.g., completers vs. dropouts) and apply sensitivity analyses to test robustness .

Example: In the Vorozole Study (Springer Series in Statistics), pattern-mixture models revealed differential treatment effects between completers and early dropouts, necessitating adjusted interpretations .

Q. How should researchers optimize pharmacokinetic (PK) modeling for [N-methyl-¹¹C]vorozole in human brain studies?

- Answer :

- Use compartmental modeling (2-tissue or 3-tissue models) to estimate distribution volume (VT) and binding potential (BPND) in aromatase-rich regions .

- Validate models with arterial blood sampling to measure metabolite-corrected input functions.

- Address intersubject variability by stratifying participants by sex, hormonal status, or CYP polymorphisms affecting vorozole metabolism .

Methodological Challenges

Q. What strategies mitigate variability in vorozole’s brain uptake across species (e.g., rodents vs. primates)?

- Answer : Interspecies differences in blood-brain barrier permeability and aromatase distribution require:

- Cross-validation : Compare autoradiography (postmortem) with PET data to confirm regional specificity .

- Dose calibration : Adjust injected doses based on species-specific aromatase expression (e.g., higher doses in rodents due to lower amygdala uptake) .

Q. How can researchers reconcile discrepancies between in vitro aromatase inhibition assays and in vivo PET findings?

- Answer : Discrepancies often arise from off-target binding or metabolite interference. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.